molecular formula C15H13N3 B13989995 1,4-Diphenyl-1H-pyrazol-3-amine CAS No. 85485-62-7

1,4-Diphenyl-1H-pyrazol-3-amine

Cat. No.: B13989995
CAS No.: 85485-62-7
M. Wt: 235.28 g/mol
InChI Key: VQHXVOLXZNJFQD-UHFFFAOYSA-N
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Description

1,4-Diphenyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction between hydrazine hydrate and benzil in the presence of an acid catalyst can yield this compound . Another method involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1,4-diphenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

1,4-Diphenyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1,3-Diphenyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern.

    1,4-Diphenyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern.

    1,4-Diphenyl-1H-pyrazol-3-carboxamide: Contains a carboxamide group instead of an amine group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

CAS No.

85485-62-7

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1,4-diphenylpyrazol-3-amine

InChI

InChI=1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-18(17-15)13-9-5-2-6-10-13/h1-11H,(H2,16,17)

InChI Key

VQHXVOLXZNJFQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2N)C3=CC=CC=C3

Origin of Product

United States

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